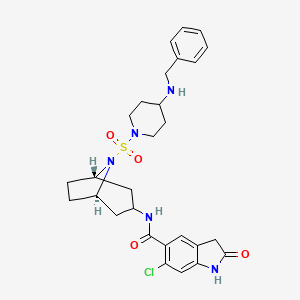

EPZ030456

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H34ClN5O4S |

|---|---|

Molecular Weight |

572.1 g/mol |

IUPAC Name |

N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide |

InChI |

InChI=1S/C28H34ClN5O4S/c29-25-16-26-19(13-27(35)32-26)12-24(25)28(36)31-21-14-22-6-7-23(15-21)34(22)39(37,38)33-10-8-20(9-11-33)30-17-18-4-2-1-3-5-18/h1-5,12,16,20-23,30H,6-11,13-15,17H2,(H,31,36)(H,32,35)/t21?,22-,23+ |

InChI Key |

SSDPURPCLGSTBN-NOTZXAQLSA-N |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)N3CCC(CC3)NCC4=CC=CC=C4)NC(=O)C5=C(C=C6C(=C5)CC(=O)N6)Cl |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)N3CCC(CC3)NCC4=CC=CC=C4)NC(=O)C5=C(C=C6C(=C5)CC(=O)N6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of SMYD3 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in the epigenetic and signaling landscapes of cancer. As a lysine methyltransferase, its portfolio of substrates extends from core histones to pivotal non-histone proteins involved in oncogenic signaling. Overexpressed in a wide array of solid tumors, including those of the breast, colon, liver, and bladder, SMYD3 is a key driver of oncogenesis. It modulates critical signaling pathways, orchestrates transcriptional regulation, and promotes cancer cell proliferation, migration, and invasion.[1] This technical guide provides an in-depth exploration of SMYD3's function in cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of its complex biological roles to serve as a comprehensive resource for the oncology research and drug development community.

Core Function and Molecular Mechanisms

SMYD3 is a member of the SMYD family of protein lysine methyltransferases, defined by a catalytic SET domain that is uniquely interrupted by a MYND domain responsible for mediating protein-protein interactions.[1][2] Its oncogenic prowess is rooted in both its enzymatic activity and its function as a transcriptional co-activator. By methylating a diverse range of histone and non-histone substrates, SMYD3 exerts pleiotropic effects on cellular signaling and gene expression, thereby contributing to the hallmark characteristics of cancer. Notably, elevated SMYD3 expression is frequently correlated with a poor prognosis in various cancers, positioning it as an attractive therapeutic target.[3]

Histone Methylation and Transcriptional Regulation

SMYD3 was initially identified for its role in methylating histone H3 at lysine 4 (H3K4), a modification associated with transcriptionally active chromatin.[4] Subsequent research has expanded its known histone targets to include histone H4 at lysine 5 (H4K5) and histone H4 at lysine 20 (H4K20).[5][6][7] This histone-modifying capability allows SMYD3 to fine-tune the expression of numerous genes implicated in cancer. For instance, SMYD3-mediated H3K4 methylation at the promoter of matrix metalloproteinase-9 (MMP-9) leads to its upregulation, thereby promoting cancer cell invasion.[8] Furthermore, SMYD3 can function as a transcriptional co-activator for the estrogen receptor (ER), enhancing the transcription of ER target genes in breast cancer.[2] In hepatocellular and colon cancer, SMYD3 has been shown to bind to the core promoters of oncogenes such as Myc, Ctnnb1, Jak1, and Jak2.[9]

Non-Histone Methylation and Signaling Pathway Modulation

Beyond its impact on chromatin, SMYD3's oncogenic influence is significantly amplified through the methylation of non-histone proteins, leading to the activation of key cancer-promoting signaling pathways.

-

RAS/RAF/MEK/ERK Pathway: SMYD3 directly methylates MAP3K2, a kinase in the RAS signaling cascade. This methylation event shields MAP3K2 from dephosphorylation by the protein phosphatase 2A (PP2A) complex, resulting in sustained activation of the downstream MEK/ERK pathway, a central driver of cell proliferation and survival.[6]

-

PI3K/AKT Pathway: SMYD3 methylates the serine/threonine kinase AKT1 at lysine 14, a modification that is critical for its activation.[1] The PI3K/AKT pathway is a master regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent event in a multitude of cancers.[1]

-

VEGFR Signaling: In the context of angiogenesis, SMYD3 methylates the vascular endothelial growth factor receptor 1 (VEGFR1). This methylation enhances the receptor's kinase activity, thereby promoting the formation of new blood vessels that are essential for tumor growth and metastasis.[6]

-

HER2 Signaling: SMYD3 has been shown to methylate the human epidermal growth factor receptor 2 (HER2), a key driver in a subset of breast cancers. This methylation promotes HER2 homodimerization and subsequent activation of its downstream signaling pathways.[2]

Quantitative Data on SMYD3 in Cancer

The following tables summarize quantitative data regarding the expression of SMYD3 in various cancers and the functional consequences of its modulation.

Table 1: SMYD3 Overexpression in Human Cancers

| Cancer Type | Method | Findings | Reference |

| Breast Cancer | Microarray & RT-PCR | Elevated expression in 36 of 69 invasive ductal carcinomas (52.2%) and 6 of 11 ductal carcinomas in situ (54.5%) with a tumor:normal tissue ratio > 2.0. | [10] |

| Breast Cancer | Western Blot | 1.8-fold increase in MCF7 cells and 2.6-fold increase in MDA-MB-231 cells compared to normal MCF10A cells. | [3] |

| Colorectal Cancer | TCGA/GTEx Analysis | Significantly higher mRNA expression in colon cancer (n=455) and rectal cancer (n=165) compared to normal tissues (n=830) (p < 0.001). | [8] |

| Colorectal Cancer | qPCR | Significantly higher mRNA expression in 20 paired tumor tissues compared to adjacent normal tissues (p < 0.001). | [8] |

| Hepatocellular Carcinoma (HCC) | RT-PCR | Significantly higher mRNA expression in 12 of 16 (75%) HCC tissues compared to matched noncancerous tissues. | [6] |

| Hepatocellular Carcinoma (HCC) | qRT-PCR | Significantly higher mRNA expression in 50 of 80 (62.5%) HCC tissues compared to matched noncancerous tissues. | [6] |

| Hepatocellular Carcinoma (HCC) | qRT-PCR | Significantly higher mRNA expression in tumor tissues compared to adjacent non-tumor tissues (p = 0.008). | [11] |

Table 2: Functional Consequences of SMYD3 Inhibition/Knockdown

| Cancer Cell Line | Method of Inhibition | Effect on Cell Proliferation | IC50 / Other Quantitative Data | Reference |

| Medulloblastoma (D425, D458) | shRNA Knockdown | Substantially reduced the number of colonies (p < 0.001). | N/A | [12] |

| Ovarian Cancer (HEY, A2780) | shRNA Knockdown | Significantly inhibited cell proliferation (p < 0.05). | N/A | [13] |

| Gastric Cancer (AGS, NCI-N87) | SU11274 (MET inhibitor affecting SMYD3 pathway) | Reduced proliferative index. | IC50 of 10 µM at 48 h. | [14] |

| Breast Cancer (MCF7) | Inhibitor-4 | ~2-fold suppression of cellular growth. | 200 µM concentration. | [3] |

| Colorectal Cancer (HCT116, HT-29) | shRNA Knockdown | Significantly decreased cell proliferation. | N/A | [15] |

| Gastric Cancer (HGC-27, SGC-7901) | shRNA Knockdown | Significantly inhibited cell growth. | N/A | [16] |

| Ovarian Cancer (OVCAR-3, SKOV-3) | siRNA Knockdown | Decreased cell proliferation rate. | N/A | [17] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SMYD3 in cancer.

Chromatin Immunoprecipitation (ChIP)

ChIP is employed to identify the specific genomic regions where SMYD3 is bound, providing insights into its transcriptional regulatory functions.

Protocol:

-

Cross-linking: Treat cultured cancer cells (2-5 x 107 cells) with 1% formaldehyde for 10-30 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 0.125 M and incubate for 5 minutes to stop the cross-linking reaction.

-

Cell Lysis and Nuclei Preparation: Wash cells with ice-cold PBS containing protease inhibitors. Lyse the cells in a buffer containing 0.1% SDS to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of approximately 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for SMYD3 or a control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Sequentially wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads using an elution buffer (1% SDS, 0.1M NaHCO3). Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively. Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of putative SMYD3 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18][19]

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the enzymatic activity of SMYD3 on various histone and non-histone substrates.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

Recombinant purified SMYD3 enzyme.

-

Histone substrate (e.g., recombinant histones H3, H4, or specific histone peptides) or non-histone protein substrate.

-

Radioactive methyl donor, S-adenosyl-L-[methyl-3H]-methionine.

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow the methylation reaction to proceed.

-

Detection of Methylation:

-

Filter Paper Method: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters with sodium carbonate buffer to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, stain the gel with Coomassie Blue to visualize the proteins, and then expose the gel to X-ray film to detect the radiolabeled methylated proteins.[20][21][22]

-

Co-Immunoprecipitation (Co-IP)

Co-IP is utilized to identify proteins that interact with SMYD3, providing insights into the protein complexes it forms to carry out its functions.

Protocol:

-

Cell Lysis: Lyse cancer cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to minimize non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for SMYD3 or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low pH elution buffer or SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[23][24][25]

Visualizing SMYD3's Role in Cancer

The following diagrams, created using the DOT language, illustrate the key signaling pathways involving SMYD3 and a typical experimental workflow for its study.

Caption: SMYD3 signaling pathways in cancer.

References

- 1. Effect of SMYD3 on the microRNA expression profile of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMYD3 promotes hepatocellular carcinoma progression by methylating S1PR1 promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Smyd3 Is a Transcriptional Potentiator of Multiple Cancer-Promoting Genes and Required for Liver and Colon Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SMYD3 Promotes Cell Cycle Progression by Inducing Cyclin D3 Transcription and Stabilizing the Cyclin D1 Protein in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.website-editor.net [cdn.website-editor.net]

- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 20. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bitesizebio.com [bitesizebio.com]

- 24. antibodiesinc.com [antibodiesinc.com]

- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

EPZ030456 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound: EPZ030456 and the DOT1L Inhibitor Class

This compound belongs to a class of potent and selective small molecule inhibitors targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase. While specific preclinical data for this compound is not extensively available in the public domain, this guide leverages detailed information from closely related and well-characterized DOT1L inhibitors developed by Epizyme, such as EPZ-5676, to provide a comprehensive overview of the target selectivity profile, mechanism of action, and relevant experimental methodologies.

DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79). This methylation mark is associated with active transcription. In a specific subset of acute leukemias, chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit DOT1L to ectopic loci, resulting in hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1. Inhibition of DOT1L's catalytic activity is a promising therapeutic strategy to reverse this aberrant methylation and suppress tumor growth in these MLL-rearranged (MLL-r) leukemias.

Quantitative Target Selectivity Profile

The following tables summarize the inhibitory activity and selectivity of a representative, potent DOT1L inhibitor from the same class as this compound. This data highlights the high potency and selectivity for DOT1L over other histone methyltransferases (HMTs).

Table 1: In Vitro Potency of a Representative DOT1L Inhibitor

| Parameter | Value |

| Target | DOT1L |

| Ki | 80 pM |

| IC50 | <0.1 nM |

Table 2: Selectivity Profile against a Panel of Histone Methyltransferases

| Methyltransferase | Fold Selectivity vs. DOT1L |

| CARM1 | >37,000 |

| EZH2 | >37,000 |

| G9a | >37,000 |

| MLL1 | >37,000 |

| PRMT1 | >37,000 |

| PRMT3 | >37,000 |

| PRMT5 | >37,000 |

| SETD2 | >37,000 |

| SETD7 | >37,000 |

| SETD8 | >37,000 |

| SUV39H1 | >37,000 |

| SUV39H2 | >37,000 |

Mechanism of Action: Reversing Aberrant H3K79 Methylation

This compound and its analogs are S-adenosyl-L-methionine (SAM)-competitive inhibitors. They bind to the catalytic pocket of DOT1L, preventing the transfer of a methyl group from the cofactor SAM to the histone H3 lysine 79 residue. In the context of MLL-r leukemia, this inhibition leads to a time-dependent global reduction of H3K79 methylation levels, which in turn suppresses the expression of MLL-fusion target genes and ultimately induces apoptosis and differentiation in leukemia cells.

Signaling Pathway in MLL-Rearranged Leukemia

The diagram below illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged leukemia and the mechanism of action for inhibitors like this compound.

Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of DOT1L inhibitors.

Biochemical Assay: DOT1L Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of DOT1L and the potency of inhibitors.

Materials:

-

Recombinant human DOT1L enzyme

-

Histone H3/H4 tetramer or oligonucleosomes as substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Test compound (e.g., this compound)

-

Scintillation cocktail and plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histones.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well of the dried filter plate.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

The Role of SMYD3 in Transcriptional Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a critical regulator of gene expression and a key player in the pathogenesis of various diseases, particularly cancer.[1][2] Initially identified for its role in histone methylation, SMYD3's repertoire of functions has expanded to include the methylation of non-histone proteins, thereby influencing a wide array of cellular processes.[2][3] This technical guide provides a comprehensive overview of the multifaceted role of SMYD3 in transcriptional regulation, detailing its mechanisms of action, target genes, and involvement in critical signaling pathways. Furthermore, this guide presents quantitative data on SMYD3's activity and inhibition, along with detailed protocols for key experimental methodologies used to investigate its function.

Core Mechanisms of SMYD3 in Transcriptional Regulation

SMYD3 employs several distinct mechanisms to modulate gene transcription, acting as both a direct and indirect regulator. These mechanisms often involve its catalytic methyltransferase activity, as well as its ability to engage in protein-protein and protein-DNA interactions.

Histone Methylation: The Epigenetic Conductor

SMYD3 was first characterized as a histone methyltransferase, primarily targeting histone H3 at lysine 4 (H3K4).[4] The trimethylation of H3K4 (H3K4me3) is a well-established epigenetic mark associated with active gene transcription.[4] By depositing this mark at the promoter regions of target genes, SMYD3 facilitates the recruitment of the transcriptional machinery, leading to gene activation.[5]

Beyond H3K4, SMYD3 has also been reported to methylate other histone residues, including H4K5 and H4K20.[1][6] While H3K4me3 is predominantly linked to transcriptional activation, the consequences of H4K5 and H4K20 methylation by SMYD3 are context-dependent and can be associated with either gene activation or repression.[1][6]

Non-Histone Substrate Methylation: Expanding the Regulatory Network

A growing body of evidence highlights the critical role of SMYD3 in methylating non-histone proteins, thereby directly influencing their activity and downstream signaling pathways. This function extends SMYD3's regulatory reach beyond the chromatin landscape. Key non-histone substrates include:

-

MAP3K2 (MEKK2): A kinase in the Ras/Raf/MEK/ERK signaling pathway. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances its kinase activity, promoting cell proliferation and survival.[1][7]

-

VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): A receptor tyrosine kinase crucial for angiogenesis. Methylation by SMYD3 at lysine 831 enhances its kinase function.[1]

-

AKT1: A serine/threonine kinase central to cell growth and survival pathways. SMYD3 methylates AKT1 at lysine 14, a modification required for its activation.[1][7]

-

Estrogen Receptor (ERα): A nuclear receptor that functions as a ligand-activated transcription factor. SMYD3 acts as a coactivator for ERα, enhancing its transcriptional activity.[1][5]

-

HER2 (Human Epidermal Growth factor Receptor 2): A receptor tyrosine kinase overexpressed in some cancers. SMYD3-mediated trimethylation of HER2 at lysine 175 promotes its homodimerization and activation.[1]

Transcriptional Coactivation and Protein-Protein Interactions

SMYD3 can also regulate transcription independently of its methyltransferase activity. It can be recruited to gene promoters through interactions with transcription factors and other chromatin-associated proteins. For instance, SMYD3 has been shown to interact with:

-

RNA Polymerase II: SMYD3 can form a complex with RNA polymerase II, suggesting a direct role in the transcriptional elongation process.[8][9]

-

PC4 (Positive Coactivator 4): SMYD3 interacts with PC4, and this interaction is crucial for the transcriptional activation of a subset of genes involved in cell proliferation and invasion.[9]

-

Estrogen Receptor (ERα): SMYD3 directly interacts with the ligand-binding domain of ERα, facilitating its recruitment to target gene promoters.[5][10]

-

HBX (Hepatitis B virus X protein): In the context of HBV-induced hepatocellular carcinoma, SMYD3 can interact with HBX to activate oncogenic signaling pathways.[1]

Data Presentation: Quantitative Insights into SMYD3 Function

This section provides a summary of quantitative data related to SMYD3 activity, inhibition, and its impact on gene expression.

Table 1: Inhibitory Activity of Small Molecules against SMYD3

| Inhibitor | IC50 | Target | Notes |

| EPZ031686 | 3 nM | SMYD3 | Potent and orally active inhibitor.[3][7] |

| SMYD3-IN-1 | 11.7 nM | SMYD3 | Irreversible and selective inhibitor.[3][7] |

| GSK2807 Trifluoroacetate | 130 nM (Ki = 14 nM) | SMYD3 | SAM-competitive inhibitor.[3][7] |

| BAY-6035 | 88 nM | SMYD3 | Substrate-competitive inhibitor (MEKK2 peptide).[3][7] |

| BCI-121 | Not specified (reduces proliferation by 46-54% at 72h) | SMYD3 | Impairs SMYD3-substrate interaction and chromatin recruitment.[11] |

| SMYD3-IN-2 | 0.81 µM (enzyme), 0.75 µM (BGC823 cells) | SMYD3 | Induces lethal autophagy in gastric cancer.[3][7] |

Table 2: Impact of SMYD3 Modulation on Target Gene Expression

| Condition | Cell Line | Target Gene(s) | Fold Change/Effect |

| SMYD3 Knockdown | HCT116 | FNBP1, MFGE8, PDLIM7, WNT3A | Downregulation (>2-fold)[12] |

| SMYD3 Overexpression | NIH3T3 | N-Myc, CrkL, Wnt10b, RIZ, hTERT, Cyclin G1, CDK2, STAT1, MAP3K11, PIK3CB | Upregulation[13] |

| SMYD3 Knockdown | HeLa | Not specified | Reduction in SMYD3 mRNA and protein[14] |

| BCI-121 Treatment | HT29, HCT116 | cMET, TERT, WNT10B, CDK2 | Decreased expression[15] |

| SMYD3 Overexpression | Ovarian Cancer Cells | CDKN2A, CDKN2B, CDKN3, CDC25A | Downregulation[16] |

Mandatory Visualization

Caption: Overview of SMYD3's role in signaling and transcription.

Caption: Step-by-step workflow for a typical ChIP experiment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SMYD3's role in transcriptional regulation.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the enzymatic activity of SMYD3 on histone substrates.

Materials:

-

Recombinant SMYD3 protein

-

Recombinant histone octamers or individual histones (e.g., H3, H4)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) or cold S-adenosylmethionine (SAM)

-

HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

SDS-PAGE gels and reagents

-

Fluorography reagents (if using [³H]SAM)

-

Antibodies specific for methylated histones (e.g., anti-H3K4me3) for Western blotting

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Recombinant SMYD3 (e.g., 1-5 µg)

-

Histone substrate (e.g., 1-5 µg)

-

HMT reaction buffer to the final desired concentration.

-

[³H]SAM (e.g., 1 µCi) or cold SAM (e.g., 100 µM).

-

Nuclease-free water to a final volume of 20-50 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 2X SDS-PAGE sample buffer.

-

SDS-PAGE: Boil the samples for 5 minutes and resolve the proteins on an SDS-PAGE gel.

-

Detection:

-

Radiometric Detection: If using [³H]SAM, perform fluorography to visualize the methylated histones.

-

Western Blotting: If using cold SAM, transfer the proteins to a PVDF membrane and probe with antibodies specific for the histone modification of interest.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where SMYD3 is bound.[17]

Materials:

-

Cells of interest

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors)

-

Nuclei lysis buffer (e.g., SDS, Tris-HCl, EDTA, protease inhibitors)

-

ChIP dilution buffer (e.g., SDS, Triton X-100, EDTA, Tris-HCl, NaCl)

-

Anti-SMYD3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., NaHCO₃, SDS)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclei in lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-SMYD3 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution: Elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to potential target gene promoters or by high-throughput sequencing (ChIP-seq).

siRNA-mediated Knockdown of SMYD3

This method is used to reduce the expression of SMYD3 to study its functional consequences.

Materials:

-

Cells of interest

-

SMYD3-specific siRNA and non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Complete growth medium

-

Reagents for RT-qPCR and Western blotting

Protocol:

-

Cell Seeding: Seed cells in a culture plate to be 30-50% confluent at the time of transfection.

-

Transfection Complex Preparation:

-

Dilute the siRNA in serum-free medium.

-

Dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the transfection complexes to the cells in complete growth medium.

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.

-

Functional Assays: Perform downstream functional assays (e.g., cell proliferation, migration, gene expression analysis) to assess the phenotypic effects of SMYD3 knockdown.

Dual-Luciferase Reporter Assay

This assay is used to validate whether SMYD3 can regulate the transcriptional activity of a specific gene promoter.[8]

Materials:

-

Cells of interest

-

Luciferase reporter plasmid containing the promoter of the target gene upstream of a firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase (for normalization).

-

SMYD3 expression plasmid or siRNA against SMYD3.

-

Transfection reagent.

-

Dual-luciferase assay reagent kit.

-

Luminometer.

Protocol:

-

Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the SMYD3 expression plasmid or SMYD3 siRNA (and their respective controls).

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression and/or knockdown.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Activity Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate (which also quenches the firefly luciferase signal) and measure the luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between the experimental and control groups to determine the effect of SMYD3 on the promoter activity of the target gene.

Conclusion

SMYD3 is a multifaceted regulator of transcription with profound implications for cellular function and disease. Its ability to methylate both histone and non-histone substrates, coupled with its role as a transcriptional coactivator, places it at the nexus of multiple signaling pathways that govern cell proliferation, survival, and differentiation. The aberrant expression and activity of SMYD3 in numerous cancers have positioned it as a promising therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate mechanisms of SMYD3-mediated transcriptional regulation and to develop novel therapeutic strategies targeting this critical enzyme.

References

- 1. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Positive Feedback Loop of lncRNA HOXD-AS2 and SMYD3 Facilitates Hepatocellular Carcinoma Progression via the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of SMYD3 overexpression on transformation, serum dependence, and apoptosis sensitivity in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Knockdown of SMYD3 by RNA interference inhibits cervical carcinoma cell growth and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overexpression of SMYD3 in Ovarian Cancer is Associated with Ovarian Cancer Proliferation and Apoptosis via Methylating H3K4 and H4K20 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

Non-Histone Targets of SMYD3 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-histone protein targets of the lysine methyltransferase SMYD3. Deregulation of SMYD3 has been implicated in the pathogenesis of numerous cancers, making it a critical area of research for therapeutic development. This document details the known non-histone substrates of SMYD3, the functional consequences of their methylation, and the experimental methodologies used to identify and characterize these interactions.

Core Non-Histone Targets of SMYD3 Methylation

SMYD3-mediated lysine methylation extends beyond histones to a variety of cytoplasmic and nuclear proteins, playing a crucial role in regulating cellular signaling pathways implicated in cancer. The following tables summarize the key non-histone targets, the specific lysine residues methylated, and the quantitative effects of this post-translational modification.

| Target Protein | Methylated Lysine | Functional Consequence of Methylation | Quantitative Data | Cancer Context |

| MAP3K2 | Lysine 260 (K260) | Potentiates activation of the Ras/Raf/MEK/ERK signaling pathway by blocking the binding of the PP2A phosphatase complex.[1][2][3] | SMYD3 catalytic activity on MAP3K2 peptide is ~14-fold higher than on VEGFR1 peptide.[4] | Pancreatic Ductal Adenocarcinoma, Lung Adenocarcinoma[1][2][3] |

| VEGFR1 | Lysine 831 (K831) | Enhances the kinase activity of the receptor.[5][6] | Methylated VEGFR1 shows significantly higher kinase activity compared to the unmethylated form.[6] Approximately 3-fold higher methylation of a VEGFR1 fragment was observed compared to histone H3 in vitro.[6] | Colorectal, Hepatocellular, and Breast Carcinomas[5] |

| AKT1 | Lysine 14 (K14) | Essential for AKT1 activation, promoting its phosphorylation at Threonine 308 and plasma membrane accumulation.[7] | Lysine 14-substituted AKT1 shows significantly lower levels of phosphorylation at Threonine 308.[7] | Various cancers[7] |

| HER2 | Lysine 175 (K175) | Enhances HER2 homodimerization and subsequent autophosphorylation, leading to activation of downstream signaling.[8][9] | Substitution of K175 with alanine reduces the formation of HER2 homodimers.[8][9] | Breast and Gastric Cancers[8] |

| RNF113A | Lysine 20 (K20) | Promotes and maintains the E3 ubiquitin ligase activity of RNF113A, which is involved in the alkylation damage response.[1] | K20A substitution completely abrogates SMYD3-mediated methylation in vitro.[1] | Small Cell Lung Cancer[1] |

| Estrogen Receptor (ERα) | Not directly methylated | SMYD3 acts as a coactivator, potentiating ERα-mediated transcription in response to ligand binding.[10] | SMYD3 knockdown reduces ER-regulated gene transcription.[10] | Breast Cancer[10] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways influenced by SMYD3-mediated non-histone methylation and a general workflow for identifying SMYD3 substrates.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SMYD3 non-histone targets.

In Vitro Methyltransferase Assay

This assay is used to determine if a protein is a direct substrate of SMYD3's methyltransferase activity.

Materials:

-

Recombinant SMYD3 enzyme

-

Recombinant putative substrate protein or peptide

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Methyltransferase assay buffer (e.g., 20 mM HEPES pH 8.0, 10 mM KCl, 20 mM MgCl₂, 10 mM DTT, 5% glycerol)[4]

-

SDS-PAGE gels and reagents

-

PVDF membrane

-

Autoradiography film or phosphoimager

-

Scintillation counter (for quantitative analysis)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Incubate the reaction mixture at 30°C for 1 hour.[4]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

For visualization of methylation, expose the membrane to autoradiography film or a phosphoimager.

-

For quantification, excise the protein bands from the membrane and measure the incorporated radioactivity using a scintillation counter.[4]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate changes in protein-protein interactions following SMYD3-mediated methylation, such as the interaction between MAP3K2 and PP2A, or HER2 homodimerization.

Materials:

-

Cell lysate from cells expressing the proteins of interest

-

Co-IP lysis buffer (e.g., 1% Triton X-100, 20 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors)

-

Antibody specific to the "bait" protein (e.g., anti-HER2)

-

Isotype control IgG

-

Protein A/G magnetic or agarose beads

-

Wash buffer (similar to lysis buffer, may have lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

Western blot reagents

Procedure:

-

Lyse cells in Co-IP lysis buffer and pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blotting using antibodies against the "bait" and putative "prey" proteins.

In Vitro Kinase Assay for VEGFR1

This assay measures the kinase activity of VEGFR1 and how it is affected by SMYD3-mediated methylation.

Materials:

-

Recombinant cytoplasmic domain of VEGFR1

-

Recombinant SMYD3

-

VEGFR1 kinase assay kit (e.g., recognizing phosphorylation of a substrate peptide)[6]

-

S-adenosyl-L-methionine (SAM)

-

ATP

-

Kinase reaction buffer

Procedure:

-

Incubate recombinant VEGFR1 with or without recombinant SMYD3 in the presence of SAM to allow for methylation.[6]

-

Set up the kinase reaction by incubating the methylated or unmethylated VEGFR1 with a specific substrate peptide and ATP in kinase reaction buffer.[6]

-

Measure the phosphorylation of the substrate peptide according to the kinase assay kit manufacturer's instructions, often involving an anti-phospho-tyrosine antibody.[6]

-

Compare the kinase activity of methylated VEGFR1 to that of unmethylated VEGFR1.[6]

Phos-tag™ SDS-PAGE for AKT1 Phosphorylation Analysis

This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein to analyze changes in phosphorylation status.

Materials:

-

Phos-tag™ acrylamide

-

MnCl₂ or ZnCl₂ solution

-

SDS-PAGE reagents

-

Neutral pH gel buffer system (e.g., Bis-Tris)

-

Western blot reagents

-

Antibodies against total AKT1 and phospho-AKT1 (Threonine 308)

Procedure:

-

Prepare polyacrylamide gels containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl₂.[11]

-

Separate protein lysates by electrophoresis. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.

-

Before transferring, wash the gel with transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with protein transfer.[11]

-

Transfer proteins to a PVDF membrane.

-

Perform Western blotting with antibodies against total AKT1 and phospho-AKT1 to visualize the different phosphorylated forms.

In Vitro Ubiquitination Assay for RNF113A

This assay determines the E3 ubiquitin ligase activity of RNF113A and how it is affected by SMYD3-mediated methylation.

Materials:

-

Recombinant methylated and unmethylated RNF113A

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

Western blot reagents

-

Anti-ubiquitin antibody

Procedure:

-

Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and either methylated or unmethylated RNF113A in the reaction buffer.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains, indicative of E3 ligase activity.[1]

Luciferase Reporter Assay for Estrogen Receptor Coactivation

This assay is used to measure the effect of SMYD3 on the transcriptional activity of the Estrogen Receptor.

Materials:

-

Mammalian cell line expressing ERα (e.g., MCF-7)

-

Luciferase reporter plasmid containing Estrogen Response Elements (EREs)

-

SMYD3 expression vector or siRNA targeting SMYD3

-

Transfection reagent

-

Estrogen (e.g., 17β-estradiol)

-

Luciferase assay system

Procedure:

-

Co-transfect cells with the ERE-luciferase reporter plasmid and either the SMYD3 expression vector or control vector. Alternatively, transfect cells with siRNA targeting SMYD3 or a control siRNA.

-

After transfection, treat the cells with estrogen or vehicle control.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[10]

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.

-

Compare the luciferase activity in the presence and absence of SMYD3 overexpression or knockdown to determine its effect on ERα transcriptional activity.[10]

References

- 1. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lysine 831 of vascular endothelial growth factor receptor 1 is a novel target of methylation by SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. SMYD3-mediated lysine methylation in the PH domain is critical for activation of AKT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein lysine methyltransferase SMYD3 is involved in tumorigenesis through regulation of HER2 homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein lysine methyltransferase SMYD3 is involved in tumorigenesis through regulation of HER2 homodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phos-tag SDS-PAGE systems for phosphorylation profiling of proteins with a wide range of molecular masses under neutral pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of EPZ030456: A Potent and Selective SMYD3 Inhibator

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of EPZ030456, a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine methyltransferase implicated in the pathogenesis of various cancers through its role in epigenetic regulation and the modulation of key signaling pathways. This guide details the discovery of this compound from a proprietary compound library, its biochemical and cellular characterization, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a critical role in transcriptional regulation and cell signaling. Overexpression of SMYD3 has been observed in a variety of cancers, including colorectal, breast, prostate, and hepatocellular carcinomas, where it is often associated with a poor prognosis. SMYD3 catalyzes the methylation of both histone and non-histone proteins. Its methylation of histone H3 at lysine 4 (H3K4) is associated with transcriptional activation. Furthermore, SMYD3 has been shown to methylate several non-histone targets, including MAP3K2, a key component of the Ras/Raf/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 enhances the activation of this oncogenic pathway. Other notable substrates of SMYD3 include Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Human Epidermal Growth Factor Receptor 2 (HER2), and AKT1, highlighting its multifaceted role in cancer biology.

The critical role of SMYD3 in cancer has made it an attractive target for therapeutic intervention. The development of potent and selective small-molecule inhibitors of SMYD3, such as this compound, provides valuable tools for dissecting its biological functions and exploring its therapeutic potential.

Discovery and Initial Characterization of this compound

This compound was identified through the screening of a proprietary histone methyltransferase-biased compound library. This screening effort led to the discovery of a novel oxindole series of SMYD3 inhibitors. Subsequent optimization of this series yielded two key tool compounds: this compound and EPZ031686.

This compound emerged as a potent inhibitor of SMYD3 with a biochemical half-maximal inhibitory concentration (IC50) of 48 nM. It was characterized as a tool compound for in vitro studies, while the related sulfonamide, EPZ031686, was found to be the first orally bioavailable SMYD3 inhibitor.

Mechanism of Action

Kinetic studies were performed to elucidate the mechanism of action of this compound. These studies revealed that this compound exhibits a mixed-type inhibition with respect to the methyl donor S-adenosylmethionine (SAM) and is noncompetitive with the protein substrate MEKK2. This contrasts slightly with its close analog, EPZ031686, which displays noncompetitive inhibition with respect to both SAM and MEKK2.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related compound EPZ031686.

Table 1: Biochemical Potency of this compound and EPZ031686 against SMYD3

| Compound | Target | IC50 (nM) |

| This compound | SMYD3 | 48 |

| EPZ031686 | SMYD3 | 3 |

Table 2: In Vitro ADME Properties of this compound and EPZ031686

| Compound | Mouse Plasma Free Fraction | Caco-2 Efflux Ratio |

| This compound | 0.32 ± 0.035 | 104 |

| EPZ031686 | 0.53 ± 0.12 | 41 |

Data from Mitchell et al., ACS Med Chem Lett. 2015.

Table 3: Pharmacokinetic Parameters of EPZ031686 in Mice

| Route of Administration | Dose (mg/kg) | Bioavailability (F%) |

| Oral (p.o.) | 5 | 48 ± 5.4 |

| Oral (p.o.) | 50 | 69 ± 8.2 |

Data from Mitchell et al., ACS Med Chem Lett. 2015. Note: Due to insufficient solubility, this compound could not be formulated for oral dosing.

Experimental Protocols

SMYD3 Biochemical Assay

The biochemical potency of this compound was determined using an in vitro methyltransferase assay with purified recombinant SMYD3 and a peptide substrate derived from MEKK2

The Oncogenic Role of SMYD3: A Technical Guide to its Signaling Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: SMYD3 as a Key Epigenetic Regulator and Oncogenic Driver

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a pivotal player in cancer biology.[1][2][3][4] Initially identified as a histone methyltransferase, its role has expanded to include the methylation of non-histone proteins, thereby influencing a complex network of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5] Overexpressed in a wide array of solid tumors, including colorectal, breast, lung, pancreatic, and hepatocellular carcinomas, elevated SMYD3 levels often correlate with poor prognosis, making it a compelling target for therapeutic intervention.[6][7][8][9] This technical guide provides an in-depth exploration of the core signaling pathways modulated by SMYD3 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its oncogenic functions.

Core Signaling Pathways Modulated by SMYD3

SMYD3 exerts its oncogenic effects through the direct methylation of key signaling proteins and by epigenetically regulating the expression of critical downstream target genes. The two major signaling cascades influenced by SMYD3 are the RAS/RAF/MEK/ERK and the PI3K/AKT pathways.

The RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. SMYD3 directly methylates and activates MAP3K2 (also known as MEKK2), a key upstream kinase in this cascade.[2][3] This methylation event enhances the activation of downstream components, leading to uncontrolled cell growth.

Caption: SMYD3-mediated activation of the RAS/RAF/MEK/ERK signaling pathway.

The PI3K/AKT Pathway

The PI3K/AKT pathway is another critical signaling network that governs cell survival, growth, and metabolism. SMYD3 has been shown to methylate AKT1, a central kinase in this pathway, leading to its activation.[5][10][11] This contributes to the pro-survival and anti-apoptotic functions of SMYD3 in cancer cells.

Caption: SMYD3-mediated activation of the PI3K/AKT signaling pathway.

Transcriptional Regulation by SMYD3

In the nucleus, SMYD3 acts as a transcriptional co-activator. It methylates histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[4] SMYD3 binds to specific DNA sequences (5'-CCCTCC-3') in the promoter regions of its target genes and recruits RNA Polymerase II, leading to the upregulation of numerous oncogenes and cell cycle regulators.[4]

Caption: Transcriptional activation by nuclear SMYD3.

Quantitative Data on SMYD3's Role in Cancer

The following tables summarize key quantitative findings from various studies, highlighting the impact of SMYD3 on gene expression and cancer cell proliferation.

Table 1: Effect of SMYD3 Modulation on Target Gene Expression

| Cell Line | Cancer Type | SMYD3 Modulation | Target Gene | Fold Change in Expression | Reference |

| HCT116 | Colorectal Cancer | shRNA knockdown | FNBP1 | >2-fold decrease | [10] |

| HCT116 | Colorectal Cancer | shRNA knockdown | WNT3A | >2-fold decrease | [10] |

| MDA-MB-231 | Breast Cancer | siRNA knockdown | WNT10B | ~50% decrease | [12] |

| HEY | Ovarian Cancer | siRNA knockdown | CCNA2, CCNB2, CCND2, CDK1, CDK2 | Significant decrease (p<0.05) | [13] |

| A2780 | Ovarian Cancer | siRNA knockdown | WEE1 | Significant increase (p<0.05) | [13] |

| LM3 | Hepatocellular Carcinoma | shRNA knockdown | IGFBP4, CDH10, CHD5 | >2-fold increase | [2] |

| A549 | Non-small cell lung cancer | BCI-121 inhibitor | ANO1 | Significant decrease |

Table 2: Effect of SMYD3 Modulation on Cancer Cell Proliferation

| Cell Line | Cancer Type | SMYD3 Modulation | Effect on Proliferation | Quantitative Data | Reference |

| HCT116 | Colorectal Cancer | shRNA knockdown | Inhibition | Significant decrease in MTT assay | [10] |

| HT29 | Colorectal Cancer | siRNA knockdown | Inhibition | Significant decrease in WST-1 assay | [3] |

| MDA-MB-231 | Breast Cancer | siRNA knockdown | Inhibition | Significant decrease in MTT assay | [12] |

| D425 | Medulloblastoma | shRNA knockdown | Inhibition | Substantial reduction in colony formation (p<0.001) | [1] |

| LM3 | Hepatocellular Carcinoma | shRNA knockdown | Inhibition | Significant decrease in EdU incorporation and colony formation | [2] |

| AGS | Gastric Cancer | EM127 inhibitor (5 µM) | Inhibition | Significant reduction in CellTiter-Glo assay | [14] |

| MCF7 | Breast Cancer | Inhibitor-4 (200 µM) | Inhibition | ~2-fold suppression of cellular growth | [7] |

Table 3: IC50 Values of SMYD3 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| SU11274 (MET inhibitor, indirect effect) | AGS | Gastric Cancer | 10 µM (48h) | [14] |

| SU11274 (MET inhibitor, indirect effect) | NCI-N87 | Gastric Cancer | 10 µM (48h) | [14] |

| BAY-6035 | - | In vitro assay | 88 nM | [15] |

| BAY-6035 | - | Cell-based assay | 70 nM | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SMYD3's function in cancer cells.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for the identification of genomic regions occupied by SMYD3.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

-

Cross-linking: Treat 1x10^7 cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-SMYD3 antibody or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[16][17][18]

Western Blot for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of SMYD3 targets like AKT and ERK.

Protocol:

-

Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[19][20][21]

RT-qPCR for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of SMYD3 and its target genes.

Protocol:

-

RNA Extraction: Isolate total RNA from cancer cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and primers specific for the gene of interest (e.g., SMYD3, MYC, CCND1).

-

Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.[22]

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of SMYD3 modulation on cancer cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a SMYD3 inhibitor or transfect with SMYD3 siRNA.

-

MTT Incubation: At desired time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

SMYD3 is a critical oncogenic driver that promotes cancer progression by activating key signaling pathways and epigenetically regulating the expression of oncogenes. Its multifaceted role in both the cytoplasm and the nucleus underscores its importance as a central node in the cancer signaling network. The development of specific SMYD3 inhibitors holds significant promise as a novel therapeutic strategy. Future research should focus on further elucidating the complex interplay between SMYD3 and other signaling pathways, identifying novel non-histone substrates, and advancing the clinical development of potent and selective SMYD3 inhibitors for cancer therapy. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of SMYD3 and translating this knowledge into effective clinical applications.

References

- 1. SMYD3 Promotes Cell Cycle Progression by Inducing Cyclin D3 Transcription and Stabilizing the Cyclin D1 Protein in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMYD3 associates with the NuRD (MTA1/2) complex to regulate transcription and promote proliferation and invasiveness in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 7. mdpi.com [mdpi.com]

- 8. SMYD3 overexpression indicates poor prognosis and promotes cell proliferation, migration and invasion in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression of SMYD3 in Ovarian Cancer is Associated with Ovarian Cancer Proliferation and Apoptosis via Methylating H3K4 and H4K20 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 22. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]

EPZ030456: A Technical Guide for Basic Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ030456, also known as pinometostat, is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in basic cancer biology research, with a particular focus on Mixed-Lineage Leukemia (MLL)-rearranged leukemias. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a competitive inhibitor of S-adenosyl methionine (SAM), the methyl donor cofactor for DOT1L.[1] By binding to the SAM pocket of DOT1L, this compound effectively blocks its enzymatic activity.[1] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[3][4] In the context of MLL-rearranged leukemias, chromosomal translocations result in the formation of MLL fusion proteins. These fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to hypermethylation of H3K79.[1][3] This epigenetic modification is critical for the expression of leukemogenic genes, such as HOXA9 and MEIS1, which drive the proliferation and survival of leukemia cells.[1][3][4] Inhibition of DOT1L by this compound leads to a reduction in H3K79 methylation, subsequent downregulation of MLL target gene expression, and ultimately, selective killing of MLL-rearranged leukemia cells.[1][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Target | Reference |

| DOT1L Ki | 80 pM | Human DOT1L | [1][2] |

| Selectivity | >37,000-fold | Over other methyltransferases | [1][2] |

| MV4-11 Proliferation IC50 | 3.5 nM (14-day incubation) | MLL-rearranged (MLL-AF4) | [1] |

| MOLM-13 Proliferation IC50 | Not explicitly stated, but potent | MLL-rearranged (MLL-AF9) | [5] |

| HL-60 Proliferation IC50 | >10,000 nM | Non-MLL-rearranged | [1] |

Table 2: In Vivo Efficacy

| Animal Model | Treatment Regimen | Outcome | Reference |

| Rat Xenograft (MV4-11) | Continuous IV infusion | Complete and sustained tumor regressions | [1] |

| Mouse Xenograft (MLL model) | In vivo administration | Extension of survival | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and information inferred from published studies. Researchers should optimize these protocols for their specific experimental conditions.

DOT1L Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound against the DOT1L enzyme.

Materials:

-

Recombinant human DOT1L enzyme

-

This compound

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Nucleosome substrate

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, nucleosome substrate, and recombinant DOT1L enzyme.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the methyltransferase reaction by adding [3H]-SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter paper and wash to remove unincorporated [3H]-SAM.

-

Measure the incorporation of the radiolabel into the nucleosome substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 or Ki value.

Cell Viability Assay (Cell-Based Assay)

Objective: To assess the effect of this compound on the proliferation and viability of leukemia cell lines.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Non-MLL-rearranged leukemia cell lines (e.g., HL-60) as a negative control

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the leukemia cell lines into 96-well plates at an appropriate density.

-

Allow the cells to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for an extended period (e.g., 4 to 14 days), as the anti-proliferative effects of DOT1L inhibitors can be delayed.[1][6]

-

At the end of the incubation period, add the MTT or MTS reagent to each well.

-

Incubate for a few hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for H3K79 Methylation (Cell-Based Assay)

Objective: To determine the effect of this compound on the levels of H3K79 methylation in cells.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer

-

Antibodies: anti-H3K79me2, anti-total Histone H3 (as a loading control)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes

-

Blocking buffer

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate and imaging system

Protocol:

-

Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 4 days).[1]

-

Lyse the cells and extract histones.

-

Quantify protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K79me2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the relative change in H3K79me2 levels.

Conclusion

This compound is a valuable tool for investigating the role of DOT1L and H3K79 methylation in cancer biology, particularly in MLL-rearranged leukemias. Its high potency and selectivity make it a precise probe for dissecting the downstream consequences of DOT1L inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful studies utilizing this compound. Further research may explore its potential in other cancer types where DOT1L is implicated and investigate combination therapies to enhance its efficacy.

References

- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for EPZ030456, a Selective SMYD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ030456 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. SMYD3 plays a crucial role in transcriptional regulation and cell signaling through the methylation of both histone and non-histone substrates.[1] Its overexpression has been linked to the proliferation and invasiveness of several tumor types. These application notes provide detailed protocols for utilizing this compound in cellular assays to probe SMYD3 function and assess its therapeutic potential.

Mechanism of Action

This compound selectively inhibits the methyltransferase activity of SMYD3. One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2). SMYD3-mediated methylation of MAP3K2 potentiates the oncogenic KRAS-driven pathway.[2] By inhibiting SMYD3, this compound can block this signaling cascade, leading to reduced cancer cell proliferation.

Data Presentation

Table 1: In Vitro Cellular Potency of this compound

| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | SMYD3 | HEK293T | Western Blot (MAP3K2 Methylation) | 48 | [3] |

Experimental Protocols

Protocol 1: Cellular Assay for SMYD3 Target Engagement (Western Blot)

This protocol details a method to measure the cellular activity of this compound by assessing the inhibition of methylation of a known SMYD3 substrate, MAP3K2.

Materials:

-

HEK293T or HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Plasmid encoding HA-tagged MAP3K2

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-HA tag antibody

-

Anti-MAP3K2-K260me3 antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T or HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with a plasmid encoding HA-tagged MAP3K2 using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for an additional 24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-HA, anti-MAP3K2-K260me3, and a loading control antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the image with an appropriate imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for MAP3K2-K260me3 and HA-tagged MAP3K2.

-

Normalize the methylated MAP3K2 signal to the total HA-tagged MAP3K2 signal.

-

Plot the normalized signal against the concentration of this compound to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a line with known SMYD3 dependency)

-

Appropriate cell culture medium with supplements

-

This compound (dissolved in DMSO)

-